molecular formula C6H6 B083951 Benzene-1,2,3,5-d4 CAS No. 14941-52-7

Benzene-1,2,3,5-d4

Cat. No.: B083951
CAS No.: 14941-52-7
M. Wt: 82.14 g/mol
InChI Key: UHOVQNZJYSORNB-VTBMLFEUSA-N
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Description

Benzene-1,2,3,5-d4, also known as 1,2,3,5-tetramethylbenzene, is a derivative of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is part of the aromatic hydrocarbons family, characterized by its stable ring structure and delocalized π-electrons. Aromatic compounds like this compound are known for their unique chemical properties and applications in various fields.

Mechanism of Action

Target of Action

This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.

Mode of Action

It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function

Biochemical Pathways

A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway

Pharmacokinetics

The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .

Safety and Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia. Workers may be harmed from exposure to benzene .

Future Directions

Benzene and its derivatives have a wide range of applications in various fields. For example, they are used in the synthesis of other complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene-1,2,3,5-d4 can be synthesized through several methods:

Industrial Production Methods

Commercially, benzene is primarily obtained from coal tar, a byproduct of coal processing. This method involves the distillation of coal tar to isolate benzene and its derivatives .

Chemical Reactions Analysis

Comparison with Similar Compounds

Benzene-1,2,3,5-d4 can be compared with other benzene derivatives such as:

Each of these compounds has unique properties and applications, with this compound being notable for its deuterium substitution, which can be useful in isotopic labeling studies and other specialized applications.

Properties

IUPAC Name

1,2,3,5-tetradeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOVQNZJYSORNB-VTBMLFEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584343
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14941-52-7
Record name (1,2,3,5-~2~H_4_)Benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14941-52-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

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